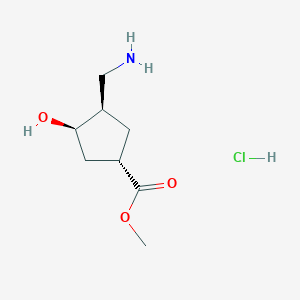

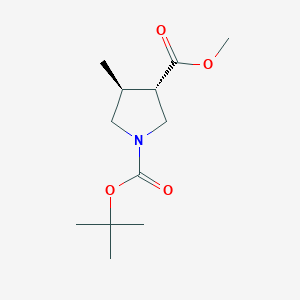

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One study focuses on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown significant cytotoxicity against various human tumor cell lines. These complexes are characterized using various spectroscopic techniques and their crystal structures are determined. The most cytotoxic triphenyltin(IV) compound exhibited higher cytotoxicity than several standard drugs, indicating its potential as an anticancer agent (Basu Baul et al., 2009).

Synthesis of Bicyclic Tetrahydropyrans

Another research application involves the stereoselective synthesis of bicyclic tetrahydropyrans from methyl (4E,7R)-7-hydroxyoctanoate, demonstrating the creation of three new stereogenic centers in a single pot. This process yields bicyclic oxygen heterocycles, highlighting a method for synthesizing complex molecular structures with potential applications in drug development and synthetic chemistry (Elsworth & Willis, 2008).

Antitumor and Antibacterial Activities

Research on the synthesis of 5-Methylenecyclopentanone-3-carboxylic Acid, an antitumor isomer of sarkomycin, indicates significant antitumor and antibacterial activities. This study demonstrates the synthetic approach and structural proof of the compounds, contributing to the search for new antitumor and antibacterial agents (Umezawa & Kinoshita, 1957).

Potential Anti-Viral Agents

The synthesis of carbocyclic guanosine analogues with potential anti-viral activities showcases the use of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride in developing new medicinal compounds. This research outlines a multi-step synthesis process and evaluates the compounds' potential as anti-viral agents (Wachtmeister et al., 1999).

Biohydroxylation with Chiral Auxiliaries

A study on the biohydroxylation of unactivated methylene groups using chiral auxiliaries explores the influence of chirality on the biohydroxylation process. This research could have implications for the synthesis of chiral compounds and the development of enzymatic processes in organic synthesis (Raadt et al., 2000).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves the protection of the hydroxyl group, followed by the addition of the amino group, and then the deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Methyl cyclopentane-1-carboxylate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting Methyl cyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl cyclopentane-1-carboxylate methyl ester", "Step 2: Addition of the amino group by reacting Methyl cyclopentane-1-carboxylate methyl ester with hydroxylamine hydrochloride and sodium hydroxide to form Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate", "Step 3: Deprotection of the hydroxyl group by reacting Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride", "Step 4: Formation of the hydrochloride salt by reacting Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride with hydrochloric acid" ] } | |

CAS-Nummer |

2138005-01-1 |

Molekularformel |

C8H16ClNO3 |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H |

InChI-Schlüssel |

NQGNAAYTCAITEM-UHFFFAOYSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |

SMILES |

COC(=O)C1CC(C(C1)O)CN.Cl |

Kanonische SMILES |

COC(=O)C1CC(C(C1)O)CN.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)